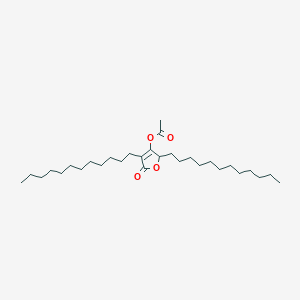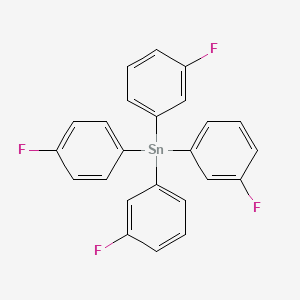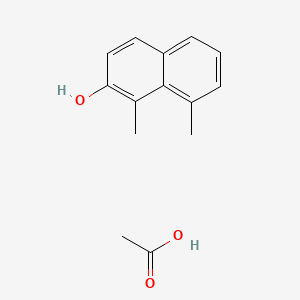
2-Acetyl-3-hydroxy-5-methoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3-hydroxy-5-methoxyphenyl acetate is an organic compound with the molecular formula C11H12O5 It is a derivative of phenyl acetate and is characterized by the presence of acetyl, hydroxy, and methoxy functional groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-hydroxy-5-methoxyphenyl acetate typically involves the acetylation of 3-hydroxy-5-methoxyphenyl acetate. One common method is the Friedel-Crafts acylation reaction, where an acetyl chloride reacts with 3-hydroxy-5-methoxyphenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetyl-3-hydroxy-5-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 2-acetyl-3-oxo-5-methoxyphenyl acetate.
Reduction: Formation of 2-(1-hydroxyethyl)-3-hydroxy-5-methoxyphenyl acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Acetyl-3-hydroxy-5-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 2-Acetyl-3-hydroxy-5-methoxyphenyl acetate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding. The acetyl group may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate: Similar structure with a methyl ester group instead of an acetate group.
2-Methoxyphenyl acetate: Lacks the acetyl and hydroxy groups, making it less reactive in certain chemical reactions.
Uniqueness: 2-Acetyl-3-hydroxy-5-methoxyphenyl acetate is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activities. Its combination of acetyl, hydroxy, and methoxy groups provides a versatile scaffold for further chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
63013-36-5 |
|---|---|
Formule moléculaire |
C11H12O5 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
(2-acetyl-3-hydroxy-5-methoxyphenyl) acetate |
InChI |
InChI=1S/C11H12O5/c1-6(12)11-9(14)4-8(15-3)5-10(11)16-7(2)13/h4-5,14H,1-3H3 |
Clé InChI |
LGRZKVUTLURAOI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1OC(=O)C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)





![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)




